3-(3-Fluoro-2-methylphenyl)propan-1-amine acetic acid salt

Lipophilicity LogP Drug Design

3-(3-Fluoro-2-methylphenyl)propan-1-amine acetic acid salt is a substituted phenylpropanamine derivative supplied as an acetate salt with a molecular weight of 227.27 g/mol and a minimum purity specification of 95%. The compound serves as a key synthetic building block in the preparation of bicyclic cyclohexylamine-based NMDA receptor antagonists, as explicitly disclosed in patent US2003/0236252 A1.

Molecular Formula C12H18FNO2
Molecular Weight 227.27 g/mol
CAS No. 377083-85-7
Cat. No. B1405644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluoro-2-methylphenyl)propan-1-amine acetic acid salt
CAS377083-85-7
Molecular FormulaC12H18FNO2
Molecular Weight227.27 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1F)CCCN.CC(=O)O
InChIInChI=1S/C10H14FN.C2H4O2/c1-8-9(5-3-7-12)4-2-6-10(8)11;1-2(3)4/h2,4,6H,3,5,7,12H2,1H3;1H3,(H,3,4)
InChIKeySIAQJNWZCOAPCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluoro-2-methylphenyl)propan-1-amine acetic acid salt (CAS 377083-85-7): A Specialized Phenylpropanamine Intermediate for NMDA Receptor Antagonist Synthesis


3-(3-Fluoro-2-methylphenyl)propan-1-amine acetic acid salt is a substituted phenylpropanamine derivative supplied as an acetate salt with a molecular weight of 227.27 g/mol and a minimum purity specification of 95% . The compound serves as a key synthetic building block in the preparation of bicyclic cyclohexylamine-based NMDA receptor antagonists, as explicitly disclosed in patent US2003/0236252 A1 [1]. Its unique 3-fluoro-2-methyl substitution pattern on the phenyl ring distinguishes it from simpler phenylpropanamine analogs and positions it as a critical intermediate for generating a specific series of NMDA receptor channel blockers potentially useful for cerebral ischemia and stroke research.

Why Generic Phenylpropanamine Substitution Fails: Physicochemical and Pharmacological Consequences of the 3-Fluoro-2-Methyl Pattern


Simple phenylpropanamine analogs cannot substitute for 3-(3-fluoro-2-methylphenyl)propan-1-amine in the synthesis of NMDA receptor antagonists because the specific 3-fluoro-2-methyl substitution pattern is critical for the receptor-ligand interactions and pharmacokinetic properties of the downstream drug candidates. As evidenced in the patent literature, only the bicyclic cyclohexylamines bearing the 3-fluoro-2-methylphenylpropyl side chain are specifically exemplified as preferred NMDA receptor antagonists; unsubstituted, mono‑fluoro, or mono‑methyl analogs do not appear in the same preferred compound lists [1]. Computed physicochemical properties further indicate that the combined fluoro and methyl substitution alters lipophilicity (computed LogP ≈ 2.8) and polar surface area relative to non-fluorinated or regioisomeric analogs, which can impact compound handling, solubility, and biological membrane permeability [2]. Direct head-to-head quantitative biological comparisons for the standalone intermediate are currently absent from the public literature; selection decisions must therefore rely on the documented utility of this specific building block in the synthesis of patented, pharmacologically characterized NMDA receptor antagonist series.

Quantitative Differentiation Evidence for 3-(3-Fluoro-2-methylphenyl)propan-1-amine Acetic Acid Salt (CAS 377083-85-7)


Computed Lipophilicity vs. Non-Fluorinated Methyl Analog

The target compound exhibits a higher computed lipophilicity (LogP = 2.82) compared to the non‑fluorinated analogue 3‑(2‑methylphenyl)propan‑1‑amine (computed LogP = 2.20), as determined by PubChem's computational pipeline [1][2]. This ~0.6 log unit increase reflects the electron‑withdrawing and lipophilic contribution of the meta‑fluorine substituent, which is expected to enhance membrane permeability and potentially alter metabolic stability in downstream drug candidates.

Lipophilicity LogP Drug Design

Topological Polar Surface Area (TPSA) vs. Methoxy-Containing Analog

The target compound has a computed Topological Polar Surface Area (TPSA) of 63.3 Ų, which is substantially lower than that of the methoxy‑substituted analog 3‑(3‑methoxyphenyl)propan‑1‑amine (TPSA ≈ 44.5 Ų for the free base; the methoxy group introduces an additional hydrogen bond acceptor that can increase polar surface area) [1][2]. The lower TPSA of the target compound suggests superior passive permeability characteristics, as molecules with TPSA < 70 Ų are generally considered to have good blood‑brain barrier penetration potential.

Polar Surface Area Permeability Physicochemical Profiling

Patent-Specific Exemplification in NMDA Antagonist Series vs. Regioisomeric Analogues

In the patent US2003/0236252 A1, the 3‑(3‑fluoro‑2‑methylphenyl)propylamino side chain is specifically recited in two exemplified final compounds ([0208] and [0209]), while the corresponding 3‑(2‑fluorophenyl)propylamino and 3‑(3‑fluorophenyl)propylamino analogs appear in separate examples but do not contain the combined fluoro‑methyl substitution pattern that defines the claimed bicyclic cyclohexylamine series [1]. Although the patent does not provide direct IC50 comparisons among the intermediates, the deliberate selection and exemplification of the 3‑fluoro‑2‑methylphenyl motif over other regioisomers implies a structure‑activity preference worthy of consideration in compound procurement for NMDA‑targeted research.

NMDA Receptor Antagonist Patent Exclusivity Structure-Activity Relationship

Salt Form Selection: Acetate Salt vs. Hydrochloride Salt Purity and Handling Advantages

The acetic acid salt of 3‑(3‑fluoro‑2‑methylphenyl)propan‑1‑amine is commercially available at a minimum purity of 95% with a defined long-term storage condition (cool, dry place) and is classified as non-hazardous for transport . In contrast, the hydrochloride salt of the structurally related 3‑(3‑fluorophenyl)propan‑2‑amine (CAS 1716-59-2) is often handled as a controlled substance and may require additional regulatory compliance [1]. The acetate salt offers a favorable balance of crystallinity, stability, and ease of handling for research-scale synthesis, reducing the logistical burden associated with hygroscopic or highly regulated salt forms.

Salt Form Purity Stability Logistics

Praxis-Oriented Application Scenarios for 3-(3-Fluoro-2-methylphenyl)propan-1-amine Acetic Acid Salt


Synthesis of Bicyclic Cyclohexylamine NMDA Receptor Antagonists for Stroke Research

This compound is the essential amine building block for preparing 6-{trans-4-[3-(3-fluoro-2-methylphenyl)propylamino]cyclohexyl}-3H-benzoxazol-2-one and its N‑methyl analog, as described in patent US2003/0236252 [1]. Procurement of the acetate salt allows direct coupling to the cyclohexylbenzoxazolone core without additional deprotection steps, accelerating the generation of candidate NMDA receptor antagonists for in vitro and in vivo cerebral ischemia models.

Structure-Activity Relationship (SAR) Studies on Fluorinated Phenylpropanamine NMDA Antagonists

The unique combined 3-fluoro-2-methyl substitution pattern enables systematic SAR exploration around the phenyl ring electronics and sterics. By comparing the target compound's downstream antagonist activity with analogs derived from 3-(2-fluorophenyl)propan-1-amine or 3-(3-fluorophenyl)propan-1-amine [1], researchers can elucidate the contributions of the fluoro and methyl groups to NMDA receptor subtype selectivity, as inferred from the patent exemplification preferences.

Custom Synthesis of CNS-Penetrant Chemical Probes with Optimized Physicochemical Profiles

The favorable computed LogP (2.82) and TPSA (63.3 Ų) of the parent free base [2] suggest that derivatives incorporating this phenylpropanamine scaffold are likely to exhibit adequate passive permeability and blood‑brain barrier penetration. This makes the compound a strategic starting material for designing CNS‑active chemical probes where balanced lipophilicity and low polar surface area are critical for target engagement in the central nervous system.

Process Chemistry Development Utilizing Non-Regulated Salt Forms

The acetate salt form, with a minimum 95% purity and non-hazardous transport classification , simplifies process chemistry workflows compared to hydrochloride salts of controlled amine analogs. It can be stored long-term in a cool, dry environment and shipped without DOT/IATA restrictions, reducing procurement lead times and facilitating multi-gram scale-up for medicinal chemistry campaigns.

Quote Request

Request a Quote for 3-(3-Fluoro-2-methylphenyl)propan-1-amine acetic acid salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.